Nitrosuccinic acid

Description

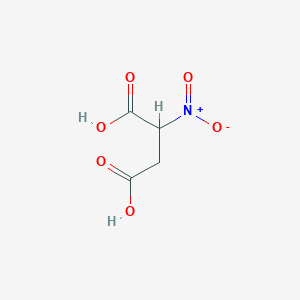

Structure

2D Structure

3D Structure

Properties

CAS No. |

144923-27-3 |

|---|---|

Molecular Formula |

C4H5NO6 |

Molecular Weight |

163.09 g/mol |

IUPAC Name |

2-nitrobutanedioic acid |

InChI |

InChI=1S/C4H5NO6/c6-3(7)1-2(4(8)9)5(10)11/h2H,1H2,(H,6,7)(H,8,9) |

InChI Key |

ALYOQPBWHZJZLF-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)O)[N+](=O)[O-])C(=O)O |

Canonical SMILES |

C(C(C(=O)O)[N+](=O)[O-])C(=O)O |

Synonyms |

Butanedioic acid, nitro- (9CI) |

Origin of Product |

United States |

Elucidation of Nitrosuccinic Acid Biosynthetic Pathways

Enzymatic Formation of Nitrosuccinic Acid from L-Aspartate

The primary route to this compound in biological systems begins with the amino acid L-aspartate. This conversion is a multi-step oxidative process catalyzed by a specific class of enzymes.

Mechanistic studies of these L-aspartate N-hydroxylases reveal a unique "catch-and-release" mechanism. nih.gov The enzyme features an entry chamber where the L-aspartate substrate binds, close to but not in direct contact with the flavin cofactor at the catalytic core. nih.gov For N-hydroxylation to occur, the substrate must move from this entry chamber into the catalytic center where the reactive C4a-hydroperoxyflavin intermediate is formed. nih.gov After one round of hydroxylation, the intermediate is recaptured by the entry chamber, waiting for the next catalytic cycle. nih.gov This iterative process minimizes the escape of partially oxidized intermediates and ensures the reaction proceeds until nitrosuccinate is formed. nih.gov The process is thought to involve the spontaneous dehydration of a dihydroxy-aspartate intermediate to form an oxime, which then undergoes the final hydroxylation. nih.gov This unstable nitrosuccinate product can then be utilized by a subsequent enzyme in the pathway or undergo spontaneous decarboxylation. nih.gov

The enzymes responsible for the conversion of L-aspartate to this compound are flavin-dependent monooxygenases (FMOs). nih.govresearchgate.net These enzymes are part of a large class that plays crucial roles in biosynthesis and detoxification. nih.gov Specific examples include CreE from Streptomyces cremeus and NpaA from fungi like Aspergillus oryzae. researchgate.netmdpi.com

CreE is an FMO that catalyzes the three sequential N-oxidation reactions of L-aspartate to generate nitrosuccinate, which is a precursor for the diazo group in the antibiotic cremeomycin. researchgate.netresearchgate.net Similarly, the biosynthetic gene cluster for the mycotoxin 3-nitropropionic acid (3-NPA) contains the gene npaA, which encodes an amine oxidase. mdpi.com Genetic knockout experiments have confirmed that NpaA functions as an (S)-nitrosuccinate synthase, catalyzing the oxidation of L-aspartate to (S)-nitrosuccinic acid. mdpi.com

These enzymes typically possess a characteristic structure with a helical domain situated between two dinucleotide-binding domains for FAD and NADPH. nih.gov The catalytic cycle begins with the reduction of the oxidized flavin (FAD) by NADPH. nih.gov The resulting FADH- reacts with molecular oxygen to form a C4a-hydroperoxyflavin intermediate, which is the potent oxidizing agent responsible for hydroxylating the substrate. nih.gov

Table 1: Key Flavin-Dependent Monooxygenases in this compound Synthesis

| Enzyme | Organism | Function | Product of Pathway |

|---|---|---|---|

| CreE | Streptomyces cremeus | Catalyzes the triple N-hydroxylation of L-aspartate to nitrosuccinate. researchgate.netresearchgate.net | Cremeomycin researchgate.net |

| NpaA | Aspergillus oryzae | Functions as an (S)-nitrosuccinate synthase, oxidizing L-aspartate. mdpi.com | 3-Nitropropionic acid mdpi.com |

| FzmM | Streptomyces sp. V2 | Catalyzes the triple N-hydroxylation of L-aspartate to nitrosuccinate. nih.gov | Fosfazinomycin nih.gov |

The L-aspartate N-hydroxylases involved in this compound synthesis exhibit strict substrate specificity. nih.govresearchgate.net Structural analysis shows that the substrate-binding entry chamber recognizes L-aspartate through an extensive network of hydrogen bonds, explaining the enzyme's high selectivity. nih.gov Experiments with the enzyme NpaA showed it has strict substrate specificity for L-aspartate. researchgate.net

The product of the NpaA-catalyzed reaction is specifically (S)-nitrosuccinic acid. mdpi.com This stereospecificity is critical for the subsequent steps in the biosynthetic pathways. The decarboxylation of nitrosuccinate is believed to be spontaneous under physiological conditions. rsc.org For instance, in the biosynthesis of 3-NPA by Penicillium atrovenetum, the decarboxylation of the L-nitrosuccinate intermediate may not require a specific enzyme. rsc.org

This compound in Natural Product Biosynthesis

This compound serves as a branching point, leading to different classes of natural products depending on the enzymatic machinery present in the organism.

This compound is a key intermediate in a novel biosynthetic pathway for producing nitrous acid (HNO₂), which is then used to install nitrogen-nitrogen (N-N) bonds in various metabolites. researchgate.netnih.gov This is particularly important for the formation of diazo groups. nih.govnih.gov

In the biosynthesis of cremeomycin in Streptomyces cremeus, the FMO CreE first produces nitrosuccinate from L-aspartate. researchgate.net This unstable intermediate is then acted upon by a lyase, CreD, which eliminates nitrous acid from nitrosuccinate. researchgate.netresearchgate.net The liberated nitrous acid is then used by a separate enzyme, CreM, to diazotize an aromatic amine precursor, forming the final diazo group of cremeomycin. researchgate.netresearchgate.net Similar hydroxylase/lyase enzyme pairs have been identified in the biosynthetic pathways of other N-N bond-containing natural products, such as spinamycin and alazopeptin, highlighting a conserved strategy for in-situ nitrous acid generation. nih.govresearchgate.net

In many fungi and some bacteria, this compound is the direct precursor to the mycotoxin 3-nitropropionic acid (3-NPA). nih.govnih.gov 3-NPA is a neurotoxin that acts as an irreversible inhibitor of succinate (B1194679) dehydrogenase. nih.govmdpi.com The proposed biosynthetic pathway involves the formation of (S)-nitrosuccinic acid from L-aspartate by the enzyme NpaA. nih.govmdpi.com

Following its formation, the unstable this compound undergoes spontaneous decarboxylation to yield 3-NPA. nih.gov While this decarboxylation can occur non-enzymatically, some biosynthetic gene clusters, like the one for 3-NPA, also contain a gene for a putative decarboxylase (NpaB). mdpi.comrsc.org This suggests that the enzyme may accelerate the decarboxylation step, possibly using Mg²⁺ as a Lewis acid to facilitate the reaction. researchgate.net The discovery of this pathway, conserved in many fungi used in food production, is crucial for understanding and mitigating potential mycotoxin contamination. nih.govresearchgate.net

Table 2: Compounds Mentioned in this Article

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | 2-nitrobutanedioic acid | C₄H₅NO₆ |

| L-Aspartate | (2S)-2-aminobutanedioic acid | C₄H₇NO₄ |

| Cremeomycin | 5-diazo-3-methoxy-6-methylcyclohexa-1,3-diene-1,2-dione | C₈H₈N₂O₃ |

| 3-Nitropropionic acid (3-NPA) | 3-nitropropanoic acid | C₃H₅NO₄ |

| Nitrous acid | Nitrous acid | HNO₂ |

| NADPH | ((2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl)methyl (2R,3R,4R,5R)-5-(5-carbamoyl-3-hydropyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl)methyl diphosphate | C₂₁H₂₉N₇O₁₇P₃ |

| FAD | ((2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl)methyl ((2R,3S,4R)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl) diphosphate | C₂₇H₃₃N₉O₁₅P₂ |

| L-glutamine | (2S)-2,5-diamino-5-oxopentanoic acid | C₅H₁₀N₂O₃ |

| Azaserine | (2S)-2-amino-4-(2-diazoacetyl)oxybutanoic acid | C₅H₇N₃O₄ |

| Azotomycin | N(5)-(N-(N-(6-diazo-5-oxonorleucyl)-6-diazo-5-oxonorleucyl)-6-diazo-5-oxonorleucyl)glutamine | C₂₅H₃₅N₁₃O₉ |

| 6-diazo-5-oxo-L-norleucine (DON) | (2S)-2-amino-6-diazo-5-oxohexanoic acid | C₆H₉N₃O₃ |

| 3-amino-4-hydroxybenzoic acid (3,4-AHBA) | 3-amino-4-hydroxybenzoic acid | C₇H₇NO₃ |

| 3-amino-2-hydroxy-4-methoxybenzoic acid (3,2,4-AHMBA) | 3-amino-2-hydroxy-4-methoxybenzoic acid | C₈H₉NO₄ |

| Fosfazinomycin | Not available | Not available |

| Spinamycin | Not available | Not available |

This compound as a Precursor to 3-Nitropropionic Acid (3-NPA) in Fungi and Bacteria

Identification and Functional Analysis of Fungal Biosynthetic Gene Clusters

The biosynthesis of 3-nitropropanoic acid (3-NPA), a potent mycotoxin, in fungi proceeds through the key intermediate, (S)-nitrosuccinic acid. nih.govbiorxiv.org The elucidation of this pathway has been achieved through the identification and functional analysis of a conserved biosynthetic gene cluster (BGC) found in numerous fungal species, including the industrially relevant koji mold, Aspergillus oryzae. nih.govbiorxiv.org

This BGC minimally contains two core genes, npaA and npaB, which orchestrate the conversion of L-aspartate to 3-NPA via the this compound intermediate. nih.govnih.gov

Key Genes in the Fungal Biosynthetic Gene Cluster:

| Gene Name | Encoded Enzyme | Function in this compound Pathway | Cofactor |

| npaA | Amine oxidase ((S)-nitrosuccinate synthase) | Catalyzes the oxidation of the α-amino group of L-aspartate to form (S)-nitrosuccinic acid. nih.govbiorxiv.org | FAD (Flavin adenine (B156593) dinucleotide), NADPH biorxiv.org |

| npaB | Decarboxylase | Facilitates the decarboxylation of (S)-nitrosuccinic acid to yield 3-nitropropanoic acid. nih.gov | Mg²⁺ nih.gov |

Detailed functional analyses, including gene knockout studies and biochemical characterization of the purified enzymes, have confirmed the roles of NpaA and NpaB. The deletion of npaA abolishes the production of 3-NPA, confirming its essential role in initiating the pathway. nih.gov While NpaA activity alone can lead to the formation of 3-NPA in vitro, the presence of NpaB significantly accelerates the decarboxylation step, suggesting its importance for efficient biosynthesis in vivo. nih.gov The NpaA enzyme exhibits strict substrate specificity for L-aspartate and will not accept L-glutamate or D-aspartate. nih.govbiorxiv.org

Comparative Biosynthetic Strategies Across Biological Kingdoms

The synthesis of nitro compounds is not exclusive to fungi, and different biological kingdoms have evolved distinct strategies for the formation of this compound or related nitro-containing molecules.

Fungi: As detailed above, the fungal pathway to 3-NPA initiates with the oxidation of L-aspartate to (S)-nitrosuccinic acid, catalyzed by the NpaA amine oxidase. nih.govbiorxiv.org This is followed by the NpaB-mediated decarboxylation.

Bacteria: A bacterial pathway for nitrite (B80452) production has been identified that also proceeds through (S)-nitrosuccinic acid. nih.gov This suggests a shared evolutionary origin or horizontal gene transfer of the initial biosynthetic step. A bacterial flavin-dependent monooxygenase, CreE, involved in the biosynthesis of cremeomycin, catalyzes a similar oxidation of an amino group to a nitro group, highlighting a conserved enzymatic mechanism. nih.govbiorxiv.org Furthermore, bacteria possess an L-aspartate oxidase, NadB, which is the first enzyme in the de novo synthesis of NAD+. nih.gov While NadB oxidizes L-aspartate to iminoaspartate, not this compound, its structural and functional similarities to the succinate dehydrogenase/fumarate reductase family underscore the evolutionary adaptability of enzymes that bind dicarboxylate substrates like aspartate and succinate. nih.govnih.gov

Plants: In contrast to the fungal and proposed bacterial pathways, the biosynthesis of 3-NPA in plants follows a different route. The established precursor in plants is malonic acid, which undergoes a series of reactions, including the involvement of N-hydroxy-β-alanine, to form the final product. nih.govbiorxiv.org This fundamental difference in the starting substrate highlights a convergent evolution for the production of the same toxic metabolite.

Comparative Overview of Biosynthetic Strategies:

| Kingdom | Starting Precursor | Key Intermediate | Initial Enzyme Type |

| Fungi | L-Aspartate nih.govbiorxiv.org | (S)-Nitrosuccinic acid nih.govbiorxiv.org | Amine Oxidase (NpaA) nih.gov |

| Bacteria | L-Aspartate (proposed) nih.gov | (S)-Nitrosuccinic acid (in nitrite production) nih.gov | Flavin-dependent monooxygenase (e.g., CreE) biorxiv.org |

| Plants | Malonic acid nih.govbiorxiv.org | N-hydroxy-β-alanine nih.govbiorxiv.org | Not directly involving this compound |

This comparative analysis reveals that while the intermediate, this compound, is utilized in both fungi and at least some bacteria, the broader evolutionary landscape for the biosynthesis of nitro compounds is diverse, with distinct precursor molecules and enzymatic machinery employed across different biological kingdoms.

Enzymological and Catalytic Investigations of Nitrosuccinic Acid Transformations

Nitrosuccinate Lyase (e.g., CreD) Mechanism of Action

The enzyme nitrosuccinate lyase, exemplified by CreD from the cremeomycin biosynthetic pathway, is a member of the aspartase/fumarase superfamily. nih.govresearchmap.jp It is the first enzyme of this family reported to catalyze the elimination of nitrous acid. researchmap.jptandfonline.com This reaction is a crucial step in generating nitrous acid for the formation of diazo groups in secondary metabolites. acs.orgresearchmap.jp

Catalytic Elimination of Nitrous Acid from Nitrosuccinic Acid: Enzymatic Details

The catalytic mechanism of CreD for eliminating nitrous acid from nitrosuccinate follows a general acid-base catalysis model, which is characteristic of the aspartase/fumarase superfamily. researchmap.jp The proposed mechanism involves two main steps:

A catalytic base within the enzyme's active site abstracts a proton from the β-carbon of the this compound substrate. This leads to the formation of an enzyme-stabilized enolate anion intermediate. researchmap.jp

A catalytic acid then donates a proton, which facilitates the elimination of the nitro group as nitrous acid, resulting in the formation of fumarate. nih.govresearchmap.jp

Intriguingly, the activity of CreD appears to be regulated in some fashion by its partner enzyme, CreE, which synthesizes nitrosuccinate. researchmap.jptandfonline.com In vitro studies have shown that CreD-catalyzed nitrous acid formation occurs efficiently only when it is in the same reaction mixture as CreE during the oxidation of aspartate. tandfonline.com

Structural Determinants of Enzyme Function and Substrate Recognition in Nitrosuccinate Lyase

The three-dimensional structure of CreD has been elucidated through X-ray crystallography, providing significant insights into its function. nih.gov Like other members of the aspartase/fumarase superfamily, CreD exists as a homotetramer. nih.govresearchmap.jpebi.ac.uk Each subunit of the tetramer is composed of three distinct domains. nih.govresearchmap.jp

A key structural feature is that the active site is not contained within a single subunit. Instead, it is located in a pocket formed by the convergence of three different subunits of the tetramer. nih.govresearchmap.jp The crystal structure of CreD in a complex with fumarate, a product of the reaction, was determined at a resolution of 2.30 Å. nih.gov This structure revealed that the active site pocket accommodates the substrate. Upon binding of fumarate, no significant conformational changes were observed in the enzyme, with the exception of the residue Lys292, which becomes ordered. researchmap.jp

Mutagenesis Studies for Elucidating Key Catalytic Residues in this compound Processing Enzymes

Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues critical for the catalytic activity of CreD. nih.govuniprot.org While most aspartase/fumarase superfamily enzymes utilize a histidine residue as the general catalytic acid, structural analysis of CreD's active site showed no histidine in a suitable position. nih.govresearchmap.jp Mutational analysis proposed a novel catalytic mechanism where an arginine residue fulfills this role. nih.gov

Specifically, the mutation of Arg325 to alanine (B10760859) (R325A) resulted in a complete loss of enzymatic activity, identifying it as the essential catalytic acid. nih.gov This distinguishes CreD's mechanism from that of other enzymes in its superfamily. researchgate.net Further mutagenesis of other active site residues confirmed their roles in substrate binding and catalysis. uniprot.org

| Mutant | Proposed Role of Residue | Effect on Activity | Reference |

|---|---|---|---|

| Arg325Ala | Catalytic Acid (Proton Donor) | Activity completely lost | nih.gov |

| Asn93Ala | Active Site Residue | Mutagenesis performed | uniprot.org |

| Asp125Ala | Active Site Residue | Mutagenesis performed | uniprot.org |

| His253Ala | Active Site Residue | Mutagenesis performed | uniprot.org |

| Ser302Ala | Active Site Residue | Mutagenesis performed | uniprot.org |

| Lys308Ala | Active Site Residue | Mutagenesis performed | uniprot.org |

| Asn310Ala | Active Site Residue | Mutagenesis performed | uniprot.org |

Enzymes Governing this compound Formation

The biosynthesis of this compound is the initial and committing step in pathways that use it as a precursor. This transformation is catalyzed by a specialized class of synthases.

Kinetic Parameters and Cofactor Requirements for this compound Biogenesis

Kinetic characterization of this compound synthases like CreE has revealed important features about their catalytic efficiency and substrate specificity. Steady-state kinetic analyses have shown that CreE is highly specific for the cofactor NADPH over NADH. researchgate.netmst.edu The enzyme is also stereospecific, exclusively utilizing L-aspartate as its substrate and not acting on D-aspartate. mst.edunih.gov

| Parameter | Value | Reference |

|---|---|---|

| kcat | 0.65 ± 0.01 s-1 | nih.gov |

| Km (PEP) | 6.5 ± 0.4 µM | nih.gov |

| Km (6-deoxy-AltdiNAc) | 9.5 ± 0.7 µM | nih.gov |

| Optimal pH | 7.0 | nih.gov |

Decarboxylation Pathways Involving this compound

This compound is a key intermediate in the biosynthesis of certain nitro compounds in fungi. Its subsequent transformation, particularly through decarboxylation, leads to the formation of significant secondary metabolites. This section explores the chemical and biochemical routes of this compound decarboxylation.

Spontaneous Decarboxylation of this compound to Nitroalkanes

The conversion of this compound to nitroalkanes, specifically 3-nitropropionic acid, can occur spontaneously under physiological conditions. psu.edursc.org This non-enzymatic decarboxylation is a critical step in the fungal biosynthesis of 3-nitropropionic acid, a potent neurotoxin. nih.govnih.gov The proposed pathway in fungi like Penicillium atrovenetum involves the oxidation of L-aspartate to (S)-nitrosuccinic acid, which then undergoes decarboxylation. nih.gov

Research has demonstrated that the decarboxylation of (RS)-nitrosuccinate is spontaneous. psu.edursc.org In one study, the enzymatic hydrolysis of diethyl (RS)-nitrosuccinate using pig liver esterase at a pH of 7.8 resulted in the formation of 3-nitropropionic acid. psu.edursc.orgrsc.org This suggests that once the nitrosuccinate is formed, its conversion to 3-nitropropionic acid does not necessitate a specific decarboxylase enzyme. psu.edursc.orgresearchgate.net The reaction proceeds via the loss of the C-1 carboxylate group. psu.edu

The spontaneity of this reaction under mild, near-physiological conditions implies that the chemical properties of this compound itself favor the elimination of carbon dioxide to form the more stable nitroalkane structure.

Comparative Analysis of Enzymatic versus Non-Enzymatic Conversion of this compound to 3-Nitropropionic Acid

While spontaneous decarboxylation of this compound is established, the existence and role of a dedicated decarboxylase in the biosynthesis of 3-nitropropionic acid have been a subject of investigation. psu.edursc.org Recent discoveries have identified a biosynthetic gene cluster in fungi, including Aspergillus oryzae, that contains a gene encoding a decarboxylase, designated NpaB. nih.govresearchgate.net This suggests that in some organisms, the conversion is indeed an enzyme-catalyzed process.

The NpaB enzyme is proposed to function as a dedicated decarboxylase, likely utilizing Mg²⁺ as a Lewis acid to facilitate the reaction. nih.govresearchgate.net The discovery of this enzyme indicates that while the decarboxylation can occur spontaneously, the enzymatic pathway likely offers greater efficiency and control over the production of 3-nitropropionic acid within the cell. nih.gov

A comparative study highlighted the key question of whether the decarboxylation of L-nitrosuccinate is an enzymatic reaction. rsc.org In vitro experiments using pig liver esterase to generate (RS)-nitrosuccinate from its diethyl ester showed the formation of 3-nitropropionic acid, supporting the spontaneous, non-enzymatic pathway. psu.edursc.org However, the identification of the npaB gene provides strong evidence for an enzymatic route. nih.govresearchgate.net

The following table summarizes the key distinctions between the two pathways:

| Feature | Spontaneous (Non-Enzymatic) Decarboxylation | Enzymatic Decarboxylation |

| Catalyst | None required; occurs spontaneously under physiological pH. psu.edursc.org | NpaB decarboxylase. nih.govresearchgate.net |

| Organisms | Demonstrated in vitro; proposed as a possible route in Penicillium atrovenetum. psu.edursc.org | Identified in fungi with the npa biosynthetic gene cluster, such as Aspergillus oryzae. nih.govresearchgate.net |

| Cofactors | None. | Likely requires Mg²⁺. nih.govresearchgate.net |

| Efficiency | Occurs under mild conditions, but the rate is not enzymatically controlled. psu.edu | Presumed to be more efficient and regulated than the spontaneous reaction. nih.gov |

| Evidence | In vitro formation of 3-nitropropionic acid from a nitrosuccinate precursor in the absence of a specific decarboxylase. psu.edursc.org | Identification and characterization of the npaB gene and its protein product. nih.govresearchgate.net |

Synthetic Methodologies and Chemical Reactivity of Nitrosuccinic Acid

Laboratory Synthesis of Nitrosuccinic Acid and its Derivatives for Research

While this compound is primarily recognized as a transient biological intermediate, its synthesis in a laboratory setting is crucial for research into its reactivity and biosynthetic pathways.

Enzymatic Synthesis: The most documented method for generating this compound in the lab mirrors its natural formation through biocatalysis. This involves the use of isolated enzymes from microorganisms. lynchburg.edu In several bacterial species, L-aspartic acid is oxidized to form this compound. researchgate.netresearchgate.net This transformation is catalyzed by a flavin-dependent monooxygenase, such as CreE, which performs a six-electron oxidation of the amino group of L-aspartic acid. researchgate.net For research purposes, recombinant versions of these enzymes can be expressed and purified from hosts like E. coli. lynchburg.edu An enzymatic bioreactor containing the purified enzyme can then be used to synthesize the target acid from its precursor, L-aspartate. lynchburg.edu

Chemical Synthesis Approaches: Reports on purely chemical synthesis are less common, partly due to the compound's instability. One historical method noted the reduction of nitrosuccinic ester as a route to obtaining DL-aspartic acid, implying the prior existence of the nitro compound. orgsyn.org Another study involved the preparation of diethyl (RS)-nitrosuccinate. psu.edu However, attempts to prepare chiral esters of this compound through chemical means, starting from chiral precursors like L- and D-aspartic acids, resulted in the racemic product, diethyl (RS)-nitrosuccinate, due to the high propensity for racemization at the C-2 position. psu.edu

This compound in Organic Synthesis as a Precursor

This compound is not typically used as a stable, bottled reagent in organic synthesis. Instead, its significance lies in its in-situ generation as a precursor, primarily for the formation of other reactive nitrogen species. The principal pathway where this occurs is the L-aspartate-nitro-succinate (ANS) pathway. researchgate.net In this sequence, this compound is generated and then almost immediately consumed.

The core transformation involves a lyase enzyme, such as CreD, which mediates the β-elimination of nitrous acid from the this compound intermediate. researchgate.net This reaction releases fumaric acid and, crucially, nitrous acid (HNO₂). researchgate.net The liberated nitrous acid is then utilized in subsequent steps to form N-N bonds. researchgate.netresearchgate.net

Table 1: Key Enzymes in the Aspartate-Nitro-Succinate (ANS) Pathway

| Enzyme Name (Example) | Enzyme Class | Substrate | Product | Function | Source(s) |

| CreE | FAD-dependent Monooxygenase | L-Aspartic Acid | This compound | Catalyzes the six-electron oxidation of the amino group. | researchgate.net |

| CreD | Lyase | This compound | Nitrous Acid + Fumaric Acid | Mediates the β-elimination of nitrous acid. | researchgate.net |

The nitrous acid generated from the decomposition of the this compound intermediate is a key reagent for diazotization—the conversion of a primary amino group into a diazo group (-N₂). researchgate.net This process is fundamental to the biosynthesis of several diazo-containing natural products known for their bioactivity. researchgate.net

In the biosynthesis of the antibiotic cremeomycin, nitrous acid produced via the ANS pathway reacts with the primary aromatic amine of an advanced intermediate. researchgate.net This reaction, which forms the vital diazo group, can occur spontaneously under acidic conditions or be catalyzed by an ATP-dependent enzyme like CreM. researchgate.net Similarly, the formation of the diazo group in kinamycin biosynthesis is proposed to involve the same this compound-dependent pathway for generating the necessary nitrous acid. researchgate.net This enzymatic strategy for in-situ nitrite (B80452) formation is considered a critical requirement for facilitating diazo group synthesis in these organisms. researchgate.net

The utility of the this compound pathway extends beyond diazo compounds to the synthesis of other molecules containing nitrogen-nitrogen (N-N) bonds, such as hydrazides. The biosynthetic machinery for these compounds is often dependent on the generation of nitrous acid. chemicalbook.com

For instance, in the biosynthesis of the hydrazide-containing aryl polyene spinamycin, one of the nitrogen atoms of the hydrazide group is derived from nitrous acid. chemicalbook.com The gene cluster responsible for spinamycin production contains genes for the ANS pathway, indicating that this compound is the precursor to the nitrous acid required for the N-N bond formation. chemicalbook.com The nitrous acid generated is believed to react with an amino group on a benzene (B151609) ring to form a highly reactive diazo intermediate, which is a key step in the formation of the final hydrazide group. chemicalbook.com This demonstrates that the transformation pathway originating from this compound is a versatile strategy employed in nature to construct a variety of N-N bond-containing structures. researchgate.net

Exploration of Reactivity Profiles and Transformation Pathways of this compound

The primary reactivity profile of this compound in a biological context is its enzymatic transformation into nitrous acid and fumaric acid. researchgate.net This reaction is a β-elimination catalyzed by a lyase enzyme (e.g., CreD). researchgate.net

In a different context, the decarboxylation of this compound has also been studied. Research on the biosynthesis of the fungal toxin 3-nitropropionic acid suggests that it involves the oxidation of L-aspartate to (S)-nitrosuccinate, followed by decarboxylation. researchgate.netpsu.edursc.org Studies involving the in-vitro hydrolysis of diethyl (RS)-nitrosuccinate with pig liver esterase at physiological pH (7.8) yielded 3-nitropropionic acid. psu.edursc.org This indicates that the decarboxylation of the nitrosuccinate intermediate can be a spontaneous process under these conditions and may not require a specific decarboxylase enzyme. psu.edursc.org

The key transformation pathways are summarized below:

Elimination to Nitrous Acid: this compound → Nitrous Acid + Fumaric Acid (catalyzed by a lyase like CreD). researchgate.net

Spontaneous Decarboxylation: this compound → 3-Nitropropionic Acid + CO₂ (observed under physiological pH). psu.edursc.org

Studies on Stereochemical Control and Racemization Processes for this compound Compounds

The stereochemistry of this compound is inherently linked to its biosynthetic precursor, L-aspartic acid. researchgate.netresearchgate.net The enzymatic oxidation of the L-aspartate amino group by monooxygenases like CreE is a controlled process, leading to the formation of the chiral (S)-nitrosuccinate intermediate. researchgate.net This enzymatic control ensures the production of a specific enantiomer required for subsequent biosynthetic steps.

However, the chiral center in this compound derivatives is prone to racemization. The proton at the C-2 position (the α-carbon) is acidic and can be easily removed, leading to a loss of stereochemical information. psu.edu Attempts to chemically synthesize chiral diethyl nitrosuccinate from either L- or D-aspartic acid resulted in the same racemic product. psu.edu This ease of racemization is highlighted by the observation that the C-2 proton of diethyl nitrosuccinate undergoes complete exchange in a deuterated solvent within minutes at room temperature. psu.edu

This high susceptibility to racemization under non-enzymatic conditions underscores the importance of the enzyme-controlled environment in biosynthesis, which protects the stereochemical integrity of the (S)-nitrosuccinate intermediate until it is converted in the next step of the pathway. researchgate.netpsu.edu

Advanced Analytical and Spectroscopic Characterization of Nitrosuccinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Analysis of Nitrosuccinic Acid Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound and its derivatives. Both ¹H and ¹³C NMR provide critical information about the molecular framework, including the connectivity of atoms and the chemical environment of specific nuclei.

In the context of biosynthetic studies, NMR is instrumental in confirming the structure of intermediates. For instance, in the fungal biosynthesis of 3-nitropropanoic acid, the proposed pathway involves the oxidation of L-aspartate to (S)-nitrosuccinic acid. biorxiv.orgbiorxiv.orgnih.gov While direct NMR data for this compound is not extensively published, analogous studies on similar small organic acids provide a framework for expected spectral features. The proton NMR spectrum would be expected to show signals for the methine and methylene (B1212753) protons of the succinic acid backbone, with chemical shifts influenced by the presence of the nitro and carboxylic acid groups. Similarly, the ¹³C NMR spectrum would reveal distinct resonances for the carboxyl carbons and the aliphatic carbons, with the carbon attached to the nitro group showing a characteristic downfield shift.

Mass Spectrometry (MS) in Quantitative and Qualitative Analysis of this compound and Metabolites

Mass spectrometry (MS) is a highly sensitive and specific technique for both the qualitative identification and quantitative measurement of this compound and its related metabolites in complex biological matrices. mdpi.commdpi.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which aids in the confident identification of target analytes. sciex.com

In biosynthetic investigations, such as the pathway leading to 3-nitropropanoic acid, liquid chromatography-mass spectrometry (LC-MS) is employed to detect and monitor the formation of this compound from its precursor, L-aspartate. biorxiv.orgnih.gov The negative ion mode is often utilized for the analysis of dicarboxylic acids, where deprotonated molecular ions [M-H]⁻ are observed. pragolab.cz For this compound, the expected deprotonated molecular ion would be at an m/z corresponding to its molecular weight minus one proton. Tandem mass spectrometry (MS/MS) can further be used to generate characteristic fragmentation patterns, providing structural confirmation. biorxiv.org

Quantitative analysis often involves the use of techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM), which offer enhanced sensitivity and specificity by focusing on specific parent and fragment ion transitions. sciex.compragolab.cz This is crucial for determining the concentration of this compound in biological samples, which can be present at very low levels. nih.gov

Application of Isotope-Labeling Techniques in Biosynthetic Studies of this compound

Isotope-labeling is a powerful strategy used in conjunction with mass spectrometry to trace the metabolic fate of precursors and elucidate biosynthetic pathways. iptsalipur.org In the study of this compound biosynthesis, stable isotopes such as ¹⁵N are used to label potential precursors like L-aspartate or nitrite (B80452). biorxiv.orgbiorxiv.orgnih.govsci-hub.se

For example, when ¹⁵N-labeled L-aspartate is fed to a fungal culture, the incorporation of the ¹⁵N atom into this compound can be tracked by observing a corresponding mass shift in the mass spectrum. sci-hub.se This provides direct evidence that L-aspartate is a precursor in the pathway. biorxiv.orgnih.gov Similarly, using ¹⁵N-labeled nitrite can help determine the source of the nitro group. nih.govsci-hub.se These experiments have been fundamental in establishing that in fungi, L-aspartate is oxidized to form (S)-nitrosuccinic acid. biorxiv.orgbiorxiv.orgnih.gov

Table 1: Isotope-Labeling Studies in Biosynthesis

| Labeled Precursor | Organism/System | Analytical Technique | Key Finding | Reference |

|---|---|---|---|---|

| ¹⁵N-L-aspartic acid | Streptomyces alanosinicus | LC-MS | Incorporation of ¹⁵N into L-alanosine, supporting a pathway involving a this compound intermediate. | sci-hub.se |

| ¹⁵N₂-hydrazine | Streptomyces sp. NRRL S-149 | HRMS | Incorporation of ¹⁴N from unlabeled precursors into fosfazinomycin in a ¹⁵N-labeled medium. | nih.gov |

Optimization of Sample Preparation and Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) of this compound

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. scioninstruments.com However, dicarboxylic acids like this compound are generally non-volatile and require a derivatization step to increase their volatility and improve their chromatographic behavior. nih.govnih.gov

Common derivatization methods for carboxylic acids include esterification and silylation. nih.govresearchgate.net Esterification, for instance with butanol and BF₃, converts the carboxylic acid groups into their corresponding esters. nih.govresearchgate.net Silylation, using reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA), replaces active hydrogens on the carboxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.govresearchgate.neturan.ua

The optimization of the derivatization process is critical for achieving reliable and reproducible quantitative results. uran.ua This includes selecting the appropriate derivatization agent, and optimizing the reaction time and temperature. uran.ua For succinic acid, a study found that derivatization with BSTFA for 3-4 hours at 70 °C provided optimal conditions for GC-MS analysis. uran.ua Similar optimization would be necessary for this compound.

Sample preparation prior to derivatization is also crucial and may involve steps like liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances from the sample matrix. scioninstruments.comnih.gov

Table 2: Derivatization Agents for GC-MS Analysis of Dicarboxylic Acids

| Derivatization Agent | Abbreviation | Target Functional Group | Compound Class Example | Reference |

|---|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Carboxylic acids, hydroxyls | Succinic acid, C₃-C₉ dicarboxylic acids | nih.govresearchgate.neturan.ua |

| BF₃/butanol | - | Carboxylic acids | C₁-C₁₈ monocarboxylic acids, C₂-C₁₄ dicarboxylic acids | nih.govresearchgate.net |

X-ray Crystallography in Structural Biology of this compound-Binding Enzymes

X-ray crystallography is a powerful technique that provides atomic-resolution three-dimensional structures of macromolecules, including enzymes. biologiachile.clvcu.edumigrationletters.com This information is vital for understanding the catalytic mechanisms of enzymes and their interactions with substrates and inhibitors. biologiachile.clnih.gov

In the context of this compound, X-ray crystallography has been instrumental in characterizing the enzymes involved in its metabolism. For example, the crystal structure of nitrosuccinate lyase (CreD), an enzyme from the aspartase/fumarase superfamily, has been determined in a complex with fumarate. researchgate.net This structure provides insights into how the enzyme catalyzes the elimination of nitrous acid from nitrosuccinate. researchgate.net

Similarly, the structures of other enzymes that bind succinate (B1194679) or its analogs can provide valuable information. mdpi.comwou.eduresearchgate.netpnas.org For instance, the crystal structure of succinate dehydrogenase (SQR) reveals the binding site for its substrate, succinate. wikipedia.org These structures can be used to model the binding of this compound and to understand the specific amino acid residues involved in substrate recognition and catalysis.

Table 3: X-ray Crystallography of Succinate and Analog-Binding Enzymes

| Enzyme | Ligand | Resolution (Å) | Key Structural Insights | PDB ID |

|---|---|---|---|---|

| Aspartate carbamoyltransferase | Carbamoyl phosphate, Succinate | 2.6 | Reveals binding interactions of succinate in the active site. | pnas.org |

| Nitrosuccinate lyase (CreD) | Fumarate | 2.30 | Provides insights into the catalytic mechanism for nitrous acid elimination. | researchgate.net |

| TsER | Succinate | - | Shows succinate bound to the active site. | mdpi.com |

Application of Infrared (IR) and UV-Vis Spectroscopy in Reaction Monitoring and Functional Group Analysis of this compound

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for the functional group analysis and reaction monitoring of this compound. researchgate.netmdpi.comspectroscopyonline.com

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the characteristic functional groups present in a molecule. spectroscopyonline.com For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the nitro group (-NO₂) and the carboxylic acid groups (-COOH).

The nitro group in nitroalkanes typically exhibits two strong stretching vibrations: an asymmetric stretch around 1550 cm⁻¹ and a symmetric stretch near 1375 cm⁻¹. libretexts.orgorgchemboulder.com The carboxylic acid group will show a broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a strong C=O (carbonyl) stretch around 1700-1725 cm⁻¹. The presence of these characteristic bands in the IR spectrum of a sample can confirm the presence of this compound.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis and to monitor the progress of chemical reactions. researchgate.netspectroscopyonline.comnumberanalytics.com Nitroalkanes typically exhibit a weak n→π* transition at around 270 nm. libretexts.org The presence of the carboxylic acid groups may also contribute to the UV absorption profile.

Table 4: Spectroscopic Data for Relevant Functional Groups

| Functional Group | Spectroscopic Technique | Characteristic Absorption | Reference |

|---|---|---|---|

| Nitro (alkane) | Infrared (IR) | ~1550 cm⁻¹ (asymmetric stretch), ~1375 cm⁻¹ (symmetric stretch) | libretexts.orgorgchemboulder.com |

| Carboxylic Acid | Infrared (IR) | ~1700-1725 cm⁻¹ (C=O stretch), ~2500-3300 cm⁻¹ (O-H stretch) | - |

Computational Chemistry and Molecular Modeling of Nitrosuccinic Acid Systems

Molecular Dynamics Simulations for Conformational Landscapes of Nitrosuccinic Acid

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. simonsfoundation.org This technique provides an atomic-scale view of the conformational landscapes of molecules, revealing the different shapes (conformers) a molecule can adopt and the relative populations of these states. simonsfoundation.orgchemrxiv.org For a flexible molecule like this compound, MD simulations are essential for understanding how it behaves in different environments, such as in aqueous solution.

While direct MD studies on this compound are not extensively documented, research on the closely related succinic acid provides a strong framework for understanding its likely conformational behavior. ucl.ac.ukacs.org Succinic acid's flexibility is primarily defined by the torsion angles of its carbon backbone. MD simulations, often combined with enhanced sampling techniques like well-tempered metadynamics and analyzed using methods such as Markov State Models, have been used to map its free energy surface. ucl.ac.ukmdpi.com These studies reveal the relative stability of different conformers. For instance, ab initio calculations and Monte Carlo simulations have shown that while a conformer with an internal hydrogen bond is stable in the gas phase, the gauche conformer becomes dominant in aqueous solution. acs.org

The conformational complexity of succinic acid in different states has been a subject of detailed investigation. acs.org The introduction of a nitroso group in place of a hydroxyl group to form this compound would significantly influence its conformational preferences due to altered steric and electronic properties, including changes in its ability to form intramolecular hydrogen bonds. MD simulations could precisely model these effects, predicting the predominant conformers of this compound in a cellular environment. rsc.orgbiorxiv.orgmpg.de

Interactive Data Table: Conformational Analysis of Succinic Acid

This table summarizes the findings from computational studies on the conformers of succinic acid, which can serve as a model for understanding this compound.

| Property | Gas Phase Conformer (ZsgsZ) | Aqueous Solution Conformer |

| Predominant Conformation | Gauche | ~80% Gauche |

| Key Stabilizing Feature | Internal Hydrogen Bond | Solvation Effects |

| Computational Method | Ab initio (MP2/6-311+G**) | Monte Carlo Simulations |

| Reference | acs.org | acs.org |

Quantum Chemical Calculations and Reaction Pathway Modeling for this compound Transformations

Quantum chemical (QC) calculations, particularly Density Functional Theory (DFT), are fundamental for investigating the electronic structure of molecules and modeling chemical reactions. nih.govphyschemres.org These methods allow for the detailed exploration of reaction pathways, including the characterization of transition states and the calculation of activation energies, which are crucial for predicting reaction feasibility and kinetics. copernicus.orgchemrxiv.org

The application of QC methods to dicarboxylic acids, such as succinic acid, has provided deep insights into their reactivity. Studies have modeled the geometric and kinetic parameters of dicarboxylic acid dimers, revealing how factors like carbon chain length and substituents affect their stability and protolytic abilities. ksu.kzresearchgate.net For example, DFT calculations have been used to determine the dimerization energies and HOMO-LUMO energy gaps for succinic acid, which relate to its chemical stability and reactivity. ksu.kzresearchgate.net

For this compound, QC calculations would be invaluable for modeling its formation and subsequent transformations. The nitrosation of a precursor molecule or the transformation of the nitroso group itself involves changes in electronic structure that are well-described by these methods. researchgate.net For instance, QC could be used to:

Model the reaction pathway for the nitrosation of an amino-succinate derivative, identifying the transition state and calculating the energy barrier for the reaction.

Investigate the thermodynamics and kinetics of potential decomposition or rearrangement pathways of this compound.

Predict how the electronic properties of the molecule, such as its acidity (pKa), are altered by the presence of the nitroso group compared to succinic acid. researchgate.netmdpi.com

Interactive Data Table: DFT Calculation Parameters for Dicarboxylic Acid Reactions

This table shows typical parameters used in DFT studies of dicarboxylic acids, which would be applicable to modeling this compound transformations.

| Parameter | Description | Example Application | Computational Level |

| Geometry Optimization | Finding the lowest energy structure of reactants, products, and transition states. | Determining the stable conformers of succinic acid dimers. | B3LYP/6-31+G(d,p) ksu.kzresearchgate.net |

| Frequency Calculation | Confirming minima (no imaginary frequencies) and transition states (one imaginary frequency). | Verifying the nature of stationary points on the reaction path. | B3LYP/6-31+G(d,p) ksu.kzresearchgate.net |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Calculating the barrier for proton transfer in a complex with a radical. ksu.kzresearchgate.net | CPCM/IEFPCM models ksu.kzresearchgate.net |

| Reaction Energy (ΔEr) | The overall energy change from reactants to products. | Determining if a decarboxylation reaction is exothermic or endothermic. chinesechemsoc.org | DFT (Gaussian16) chinesechemsoc.org |

Computational Approaches to Enzyme-Substrate Interactions and Catalytic Mechanisms of this compound Enzymes

Understanding how an enzyme binds to its substrate and catalyzes a reaction is a central goal of biochemistry. Computational methods like molecular docking, molecular dynamics (MD), and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are indispensable tools for this purpose. biorxiv.orgresearchgate.net Molecular docking predicts the preferred binding orientation of a substrate within an enzyme's active site, while MD simulations can reveal the dynamics of the enzyme-substrate complex. biorxiv.org QM/MM calculations provide a high-accuracy description of the electronic changes that occur during the catalytic reaction itself.

As there are no characterized "this compound enzymes," we can look to enzymes that process succinate (B1194679) as a model. Succinate dehydrogenase (SDH), a key enzyme in the Krebs cycle, has been the subject of extensive computational modeling. biorxiv.orgnih.gov These studies have developed kinetic models to identify the mechanisms of substrate oxidation and the production of reactive oxygen species (ROS). biorxiv.orgnih.gov Computational analyses have identified key residues in the SDH active site responsible for binding succinate and the redox centers involved in electron transfer. biorxiv.orgfrontiersin.org

Should an enzyme that metabolizes this compound be discovered, a similar computational workflow could be applied:

Homology Modeling: If the enzyme's structure is unknown, a 3D model could be built based on its amino acid sequence and the known structures of related enzymes.

Molecular Docking: Docking simulations would predict how this compound binds within the active site, identifying key hydrogen bonds and hydrophobic interactions.

MD Simulations: Long-timescale MD simulations would assess the stability of the enzyme-nitrosuccinic acid complex and sample conformational changes relevant to catalysis. researchgate.net

QM/MM Calculations: The reaction mechanism could be elucidated by modeling the bond-breaking and bond-forming steps with high-level quantum mechanics applied to the active site, while the rest of the protein is treated with classical mechanics.

These computational approaches can help identify substrate-specificity-determining residues, which is crucial for understanding why an enzyme might prefer this compound over other dicarboxylic acids. nih.govlabmedica.com

Interactive Data Table: Key Computational Methods for Enzyme-Substrate Analysis

| Method | Purpose | Information Gained | Relevance to this compound |

| Molecular Docking | Predicts binding pose of a ligand in a protein's active site. | Binding affinity scores, key interacting residues, preferred orientation. | Initial prediction of how a putative enzyme would bind this compound. |

| Molecular Dynamics (MD) | Simulates the dynamic motion of the enzyme-substrate complex over time. | Stability of binding, conformational changes, role of solvent. | Assessing the stability of the this compound-enzyme complex. |

| QM/MM | Models the chemical reaction within the active site. | Transition state structures, reaction energy barriers, detailed catalytic mechanism. | Elucidating the precise chemical steps of this compound transformation. |

| Surface Patch Ranking | Identifies residue clusters determining substrate specificity. | Key residues for rational enzyme engineering or inhibitor design. | Pinpointing residues that confer specificity for the nitroso-functionalized substrate. nih.gov |

Biological Interactions and Metabolic Fates of Nitrosuccinic Acid Excluding Clinical/toxicological Studies

Role of Nitrosuccinic Acid in Microbial Intermediary Metabolism

This compound is a key intermediate in specific microbial metabolic pathways, particularly in the biosynthesis of nitrogen-containing compounds. It is not a universal metabolite but plays a crucial role in the production of certain secondary metabolites in bacteria and is proposed to be involved in mycotoxin biosynthesis in fungi.

In bacteria, particularly within the genus Streptomyces, this compound is a central molecule in a nitrous acid biosynthetic pathway known as the ANS (L-aspartate-nitrosuccinate) pathway. researchgate.net This pathway is responsible for generating nitrous acid, a reactive nitrogen species utilized for the formation of diazo groups in natural products. researchgate.net For instance, in the biosynthesis of the diazo-containing antibiotic cremeomycin by Streptomyces cremeus, L-aspartic acid undergoes a six-electron oxidation to form this compound. researchgate.netbiorxiv.org This initial step is catalyzed by a FAD-dependent monooxygenase. researchgate.net Subsequently, the this compound is acted upon by a lyase, which facilitates a β-elimination reaction to release nitrous acid. researchgate.net This microbially-generated nitrous acid is then incorporated into the final structure of cremeomycin. researchgate.net Homologs of the genes responsible for this pathway have been identified in various actinobacteria, suggesting that this is a more broadly used strategy for the biosynthesis of nitrogen-nitrogen bond-containing natural products. researchgate.netacs.org

In fungi, there is a proposed biosynthetic pathway for the mycotoxin 3-nitropropanoic acid (3-NPA) that involves (S)-nitrosuccinic acid as an intermediate. biorxiv.orgresearchgate.net This pathway is suggested to start with L-aspartate, which is oxidized to form (S)-nitrosuccinic acid, a step analogous to the bacterial cremeomycin pathway. biorxiv.org It is hypothesized that this is followed by a decarboxylation step to yield 3-NPA. biorxiv.org This contrasts with the proposed plant biosynthesis of 3-NPA, which is thought to proceed through different intermediates. biorxiv.orgresearchgate.net

Succinic acid, a related compound, is a well-established central metabolite in the tricarboxylic acid (TCA) cycle in many microorganisms. frontiersin.orgontosight.ai It is produced from succinyl-CoA and is a key player in cellular respiration and energy production. ontosight.aifrontiersin.org In some bacteria, such as Actinobacillus succinogenes, succinic acid is a major end-product of anaerobic metabolism. frontiersin.org The production of succinic acid in these organisms is tightly regulated, often influenced by the cellular energy state, represented by the ATP/ADP ratio. frontiersin.org While distinct from the specialized role of this compound, the established metabolic importance of succinic acid provides a broader context for the types of dicarboxylic acids utilized by microbes.

Table 1: Microbial Pathways Involving this compound and Related Compounds

| Organism/Group | Pathway | Precursor | Key Intermediate | Product | Enzyme(s) |

| Streptomyces cremeus | Cremeomycin Biosynthesis (ANS pathway) | L-Aspartic Acid | This compound | Nitrous Acid (for Cremeomycin) | CreE (FAD-dependent monooxygenase), CreD (Lyase) |

| Fungi (proposed) | 3-Nitropropanoic Acid Biosynthesis | L-Aspartate | (S)-Nitrosuccinic Acid | 3-Nitropropanoic Acid | Not fully characterized |

| Actinobacillus succinogenes | Anaerobic Metabolism | Glucose | Succinic Acid | Succinic Acid | Various enzymes of glycolysis and reductive TCA cycle |

Enzymatic Degradation and Turnover Mechanisms of this compound in Biological Systems

The enzymatic degradation of this compound is a critical step in the metabolic pathways where it serves as an intermediate. The turnover of this compound is primarily characterized by its conversion into other biologically active molecules, rather than its complete breakdown for catabolic purposes.

The most well-characterized enzymatic degradation of this compound occurs in the context of the bacterial ANS pathway. In Streptomyces cremeus, the enzyme nitrosuccinate lyase, CreD, is responsible for the degradation of this compound. researchgate.net CreD, a member of the aspartase/fumarase superfamily, catalyzes the β-elimination of nitrous acid from nitrosuccinate. researchgate.net This reaction is a key step in the biosynthesis of cremeomycin, as it liberates the nitrous acid required for the diazotization reaction. researchgate.net The other product of this enzymatic reaction is likely fumaric acid, which can then enter central metabolism. biorxiv.org

The turnover of this compound is therefore directly linked to the production of nitrous acid for the synthesis of N-N bond-containing compounds. researchgate.net The efficiency of this enzymatic degradation is crucial for supplying the necessary reactive nitrogen species for subsequent biosynthetic steps. The study of CreD and its homologs in other bacteria, such as those found in Streptomyces davawensis, confirms that this enzymatic activity is a conserved mechanism for nitrous acid synthesis from L-aspartic acid via a this compound intermediate. acs.org

In the proposed fungal pathway for 3-nitropropanoic acid biosynthesis, the degradation of the intermediate (S)-nitrosuccinic acid is thought to occur via decarboxylation to produce the final mycotoxin. biorxiv.org The specific enzyme responsible for this proposed decarboxylation of this compound in fungi has not yet been definitively identified and characterized.

The concept of enzymatic degradation can be viewed more broadly in the context of how biological systems process related compounds. For instance, the degradation of various polymers by microbial enzymes often involves hydrolysis, where enzymes break down larger molecules into smaller, manageable units. nih.govfrontiersin.org While this compound is a small molecule, the enzymatic action upon it follows a similar principle of targeted bond cleavage to facilitate a specific biosynthetic outcome. The rate of such enzymatic processes is dependent on various factors, including the chemical structure of the substrate and the specific activity of the enzyme. nih.gov

Table 2: Enzymatic Degradation of this compound

| Enzyme | Organism | Substrate | Products | Reaction Type | Metabolic Significance |

| CreD (Nitrosuccinate Lyase) | Streptomyces cremeus | This compound | Nitrous Acid, Fumaric Acid | β-elimination | Generation of nitrous acid for cremeomycin biosynthesis |

| Proposed Decarboxylase | Fungi | (S)-Nitrosuccinic Acid | 3-Nitropropanoic Acid, CO2 | Decarboxylation | Biosynthesis of the mycotoxin 3-NPA |

In Vitro Reconstitution of this compound Related Biotransformations

The in vitro reconstitution of metabolic pathways involving this compound has been instrumental in elucidating the function of the enzymes involved and confirming the proposed biosynthetic steps. These studies involve expressing and purifying the relevant enzymes and then combining them in a controlled test-tube environment with the necessary substrates and cofactors to observe the predicted chemical transformations.

A significant achievement in this area is the in vitro reconstitution of the nitrous acid biosynthesis from L-aspartic acid. Researchers have successfully expressed and purified the CreE and CreD enzymes from Streptomyces cremeus. researchgate.net By combining these two enzymes in vitro with L-aspartic acid, NADPH, and FAD, they were able to demonstrate the complete conversion of L-aspartic acid into nitrous acid. researchgate.net This reconstitution confirmed the two-step process where CreE, a FAD-dependent monooxygenase, first oxidizes L-aspartic acid to this compound, and then CreD, a lyase, eliminates nitrous acid from the nitrosuccinate intermediate. researchgate.net

Similar in vitro analyses have been performed with homologous enzymes from other bacteria. For example, the recombinant proteins BN159_4422 (a CreE homolog) and BN159_4421 (a CreD homolog) from Streptomyces davawensis were shown to synthesize nitrous acid from L-aspartic acid in vitro, reinforcing the conserved nature of this pathway. acs.org

The in vitro reconstitution of N-oxygenase activity from other biosynthetic pathways provides a comparative framework. For instance, the in vitro reconstitution of the activity of AurF, a di-iron N-oxygenase involved in aureothin (B1665325) biosynthesis, required specific reductase systems to supply the necessary electrons for the oxidative reaction. nih.gov This highlights the importance of including appropriate redox partners in reconstitution assays for oxidative enzymes like CreE.

In the context of the proposed fungal biosynthesis of 3-nitropropanoic acid, while the full pathway involving this compound has not been fully reconstituted in vitro, individual enzymes from the putative gene cluster have been expressed and characterized. biorxiv.org For example, the enzyme mr-NpaC from Metarhizium robertsii, a nitronate monooxygenase, was expressed in E. coli and shown to be involved in the metabolism of 3-NPA, suggesting a role in either resistance or turnover of the mycotoxin. biorxiv.org Further in vitro studies would be required to definitively establish the role of a this compound intermediate by reconstituting its formation from L-aspartate and its subsequent conversion to 3-NPA using purified fungal enzymes.

Table 3: Key In Vitro Reconstitution Studies Related to this compound

| Reconstituted Process | Organism of Origin | Key Enzymes | Substrates & Cofactors | Observed Outcome | Significance |

| Nitrous Acid Biosynthesis | Streptomyces cremeus | CreE, CreD | L-Aspartic Acid, NADPH, FAD | Formation of nitrous acid | Confirmed the ANS pathway and the function of CreE and CreD. |

| Nitrous Acid Biosynthesis | Streptomyces davawensis | BN159_4422, BN159_4421 | L-Aspartic Acid | Synthesis of nitrous acid | Demonstrated the conservation of the ANS pathway in other bacteria. |

| p-Aminobenzoate N-oxygenation (comparative) | Streptomyces thioluteus | AurF | p-Aminobenzoate, NADPH, Reductase System | Formation of p-hydroxyaminobenzoic acid | Provided insights into the requirements for in vitro N-oxygenase activity. |

Q & A

Q. Table 1. Comparative Analysis of Enzymes Involved in this compound Biosynthesis

| Enzyme | Organism | Substrate | Cofactor | Key Homology (PDB) | Reference |

|---|---|---|---|---|---|

| PcxL | Streptomyces sp. | Aspartic acid | FAD/NADP | 3S5W (35% identity) | |

| HpxL | S. regensis | Aspartic acid | FAD/NADP | 4TLX (32% identity) | |

| AzmF | Pseudomonas | Ornithine | FAD | 5JX8 (No homology) |

Q. Table 2. Key Method Validation Parameters for this compound Detection

| Parameter | Acceptable Range | Method (Example) | Reference |

|---|---|---|---|

| Limit of Detection | ≤0.1 µg/mL | HPLC-UV (260 nm) | |

| Recovery Efficiency | 90–110% | Spike-and-recovery in soil | |

| Precision (RSD) | <5% | Intra-day replicates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.